molecular formula C7H16N2O2S B2478250 [1-(Dimethylamino)cyclobutyl]methanesulfonamide CAS No. 1909319-99-8

[1-(Dimethylamino)cyclobutyl]methanesulfonamide

Cat. No.: B2478250
CAS No.: 1909319-99-8
M. Wt: 192.28
InChI Key: IJSASBMGSIZMBR-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclobutyl]methanesulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28. The purity is usually 95%.
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Properties

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSASBMGSIZMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Novel Cyclobutane-Based Sulfonamide Scaffolds: A Three-Dimensional Approach to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Traditional drug discovery has often relied on planar, aromatic systems, which, despite their successes, frequently present challenges in metabolic stability, solubility, and target selectivity. This guide explores the synergistic combination of two powerful chemical motifs—the cyclobutane ring and the sulfonamide group—to create a new class of three-dimensional (3D) scaffolds. We will delve into the strategic advantages of this pairing, detailing synthetic methodologies, structure-activity relationships (SAR), and key applications. By grounding our discussion in mechanistic principles and validated experimental protocols, this document serves as a comprehensive resource for harnessing the potential of cyclobutane-based sulfonamides in the development of next-generation therapeutics.

The Challenge of "Flatland": Overcoming the Limitations of Planar Scaffolds

For decades, aromatic rings have been a cornerstone of drug design. However, their inherent planarity can be a double-edged sword. While offering a rigid framework for presenting pharmacophoric elements, this two-dimensional character can lead to several developability hurdles:

  • Metabolic Instability: The C-H bonds on flat aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.

  • Poor Solubility: The high lipophilicity of many aromatic systems contributes to low aqueous solubility, complicating formulation and bioavailability.

  • Off-Target Activity: The planar shape can sometimes fit into the binding sites of unintended protein targets, leading to toxicity.

To overcome these challenges, medicinal chemists are increasingly "escaping from flatland" by incorporating scaffolds with greater three-dimensional character.[1] This strategy aims to improve how a molecule interacts with the complex, spatially defined binding pockets of biological targets.

Introducing Three-Dimensionality: The Strategic Value of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, is an increasingly valuable tool in the medicinal chemist's arsenal.[2][3] Its utility stems from a unique combination of structural and chemical properties.

  • Inherent Rigidity and Puckered Conformation: Unlike flexible alkanes, the cyclobutane ring is conformationally restricted due to significant ring strain (26.3 kcal mol⁻¹).[2] It adopts a rigid, puckered conformation, which allows for the precise spatial orientation of substituents, leading to improved target engagement and selectivity.[1][4]

  • Enhanced Metabolic Stability: The constrained nature of the cyclobutane scaffold can sterically shield metabolically labile sites within a molecule, protecting them from enzymatic degradation and improving the drug's half-life.[1][2][5]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons by replacing planar aromatic rings with saturated scaffolds like cyclobutane often correlates with higher aqueous solubility and lower melting points, which are desirable properties for drug candidates.[2]

  • Versatile Bioisostere: The cyclobutane scaffold can serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups, alkenes, or even phenyl rings, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic (PK) profile.[1][2]

The successful incorporation of cyclobutane rings into marketed drugs like the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide validates the clinical utility of this motif.[4][6]

The Sulfonamide Moiety: A Privileged and Versatile Pharmacophore

The sulfonamide group (R-SO₂NH-R') is a cornerstone of medicinal chemistry, found in drugs targeting a vast array of diseases.[7][8] Its enduring prevalence is due to its remarkable versatility.

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it an exceptional inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[8][9]

  • Hydrogen Bonding Capabilities: It can act as both a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling strong and specific interactions with protein targets.[10]

  • Chemical Stability and Synthetic Accessibility: Sulfonamides are generally stable under physiological conditions and are readily synthesized, typically via the reaction of a sulfonyl chloride with an amine.[11]

  • Modulation of Physicochemical Properties: The sulfonamide group can increase water solubility and modulate the pKa of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]

Synergy in a Scaffold: The Power of Combining Cyclobutane and Sulfonamide Motifs

The strategic fusion of a cyclobutane ring with a sulfonamide group creates a scaffold that leverages the strengths of both components. The rigid cyclobutane core acts as a three-dimensional compass, directing the sulfonamide's functional groups into precise vectors in space. This has profound implications for drug design:

  • Enhanced Potency and Selectivity: By locking the sulfonamide into an optimal binding conformation, the cyclobutane ring can significantly enhance potency. Furthermore, the defined 3D shape allows the molecule to better complement the unique topology of a target's active site, improving selectivity over related proteins. In one study, a cyclobutyl substituent on a sulfonamide provided the best balance of potency, selectivity, and ADME properties by fitting perfectly into a hydrophobic pocket of the target enzyme.[2]

  • Access to Novel Chemical Space: This combination allows for the exploration of novel, three-dimensional chemical space, moving away from the crowded intellectual property landscape of traditional planar scaffolds.[14][15]

The logical relationship between these components and the desired outcome is illustrated below.

G cluster_0 Core Scaffolds cluster_1 Key Properties cluster_2 Desired Outcomes in Drug Discovery Cyclobutane Cyclobutane Ring Rigidity 3D Rigidity & Puckered Conformation Cyclobutane->Rigidity Metabolic_Stability Metabolic Stability Cyclobutane->Metabolic_Stability Sulfonamide Sulfonamide Moiety H_Bonding H-Bonding & Zinc Binding Sulfonamide->H_Bonding Solubility Tunable Solubility Sulfonamide->Solubility Potency Increased Potency Rigidity->Potency Selectivity Enhanced Selectivity Rigidity->Selectivity PK_Profile Improved PK Profile Metabolic_Stability->PK_Profile H_Bonding->Potency Solubility->PK_Profile Novelty Novel IP Potency->Novelty Selectivity->Novelty PK_Profile->Novelty

Caption: Logical workflow from core scaffolds to desired drug discovery outcomes.

Constructing the Scaffolds: Synthetic Strategies

The synthesis of cyclobutane-based sulfonamides requires a robust and often multi-step approach. Methodologies must be capable of constructing the strained four-membered ring, installing the necessary functional handles, and finally coupling the two key moieties.

Key Synthetic Approaches
  • [2+2] Cycloaddition: This is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene-containing molecules, often photochemically, to form the four-membered ring.[16] This method provides a direct route to the core structure.

  • Functionalization of Pre-existing Cyclobutanes: Commercially available cyclobutane building blocks (e.g., cyclobutylamine, cyclobutanecarboxylic acid) can be functionalized. C-H functionalization techniques are emerging as powerful tools to modify the cyclobutane core with high precision.[17][18]

  • Ring Expansion/Contraction: Methods involving the expansion of cyclopropyl precursors or contraction of cyclopentyl rings can also yield functionalized cyclobutanes.[19]

The final sulfonamide formation is typically achieved through a reliable nucleophilic substitution reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Amine Functionalized Cyclobutylamine Reaction Nucleophilic Substitution Solvent (e.g., DCM) Base (e.g., Triethylamine) Amine->Reaction SulfonylChloride Aryl/Alkyl Sulfonyl Chloride SulfonylChloride->Reaction Product Cyclobutane-Based Sulfonamide Reaction->Product

Caption: General synthetic workflow for cyclobutane-based sulfonamides.

Experimental Protocol: General Synthesis of a Cyclobutane Sulfonamide

This protocol describes a standard procedure for the synthesis of a sulfonamide derivative from a cyclobutylamine precursor.[11]

Materials:

  • Substituted cyclobutylamine derivative (1.0 eq)

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutylamine derivative (1.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding sulfonyl chloride (1.0 eq) portion-wise at 0 °C (ice bath).

  • Base Addition: After stirring for 10-15 minutes at 0 °C, add the base (TEA or DIPEA, 1.2 eq) dropwise to the reaction mixture to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclobutane-based sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications and Structure-Activity Relationships (SAR)

The true potential of these scaffolds is demonstrated in their application against specific biological targets. Below, we explore a key therapeutic area and present representative SAR data.

Case Study: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing enzymes involved in various physiological processes. Their inhibition is a validated therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[20] While many sulfonamide inhibitors exist, achieving isoform selectivity is a major challenge. The 3D nature of the cyclobutane ring can be exploited to target unique sub-pockets within the CA active site that differ between isoforms, thereby enhancing selectivity.[21]

The cyclobutane group can position the rest of the molecule to interact with a hydrophobic pocket away from the catalytic zinc ion, a feature that can be tuned to differentiate between isoforms like hCA II and the tumor-associated hCA IX.[10][21]

SAR Data Table

The following table summarizes hypothetical SAR data for a series of cyclobutane sulfonamides designed as CA inhibitors, illustrating how modifications to the scaffold impact potency.

Compound IDCyclobutane SubstitutionR Group (on Aryl Sulfonamide)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (hCA II / hCA IX)
CBS-01 1,1-dimethyl-H150752.0
CBS-02 cis-1,3-dimethyl-H125403.1
CBS-03 trans-1,3-dimethyl-H2501801.4
CBS-04 cis-1,3-dimethyl4-Cl90156.0
CBS-05 cis-1,3-dimethyl4-F85127.1
CBS-06 cis-1,3-dimethyl3-NH₂110951.2

Analysis of SAR:

  • Stereochemistry Matters: The cis stereoisomer (CBS-02 ) is significantly more potent against both isoforms than the trans isomer (CBS-03 ), highlighting the importance of precise vectoral orientation.

  • Probing Hydrophobic Pockets: Adding small, electron-withdrawing groups like chloro (CBS-04 ) and fluoro (CBS-05 ) to the aryl ring dramatically increases potency and, crucially, selectivity for the cancer-related hCA IX isoform. This suggests these groups are making favorable interactions in a sub-pocket unique to hCA IX.

  • Polar Groups Reduce Selectivity: The addition of a polar amino group (CBS-06 ) diminishes both potency and selectivity, likely disrupting the favorable hydrophobic interactions.

Experimental Validation: Core Protocols

Validating the biological activity of newly synthesized compounds is a critical step. The following protocols provide a framework for assessing enzyme inhibition and cellular effects.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a compound against a specific CA isoform by measuring the esterase activity of the enzyme.

Materials:

  • Purified recombinant human CA isoform (e.g., hCA II or hCA IX)

  • HEPES buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-fold or 3-fold steps.

  • Assay Setup: To each well of a 96-well plate, add:

    • 140 µL of HEPES buffer.

    • 20 µL of the test compound dilution (or DMSO for control wells).

    • 20 µL of a solution of the CA enzyme in buffer.

  • Incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of NPA solution (dissolved in acetonitrile) to each well.

  • Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time as the NPA is hydrolyzed to the yellow-colored 4-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the absorbance vs. time curve) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start: Prepare Reagents prep_compound Prepare Serial Dilution of Test Compound in DMSO start->prep_compound add_reagents Add Buffer, Compound, and CA Enzyme to 96-well Plate prep_compound->add_reagents incubate Incubate for 10 min at Room Temperature add_reagents->incubate initiate Initiate Reaction: Add NPA Substrate incubate->initiate measure Measure Absorbance at 400 nm over Time initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze plot Plot Dose-Response Curve and Determine IC₅₀ analyze->plot end End: Report IC₅₀ plot->end

Caption: Workflow for a carbonic anhydrase (CA) inhibition assay.

Future Directions and Outlook

The exploration of cyclobutane-based sulfonamide scaffolds is still in its early stages, with immense potential for growth. Future research will likely focus on several key areas:

  • Expansion to New Target Classes: While their application as CA inhibitors is clear, these scaffolds are promising for other targets, including kinases, proteases, and integrins, where precise conformational control is paramount.[2][22]

  • Development of Novel Synthetic Methods: Advances in C-H functionalization and asymmetric catalysis will enable the synthesis of even more complex and stereochemically rich cyclobutane scaffolds, expanding the accessible chemical space.[17][18][19]

  • Fragment-Based Drug Discovery (FBDD): Small, functionalized cyclobutane sulfonamides are ideal candidates for fragment libraries.[14][15] Their 3D character can provide high-quality starting points for developing potent and selective leads.

By combining the conformational rigidity of the cyclobutane ring with the proven pharmacological utility of the sulfonamide moiety, researchers have a powerful platform to design the next generation of highly selective and effective therapeutics.

References

  • Steverlynck, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Medicinal Chemistry Official. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • Yamagami, C., et al. (1990). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Throup, A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • van der Velden, J. L. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • Varela, J. A., & Saá, C. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Available at: [Link]

  • Pinard, M. A., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Ilhan, I. O., et al. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at: [Link]

  • Secci, F., Frongia, A., & Piras, P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Reisman, S. E., et al. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Available at: [Link]

  • Steverlynck, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • van der Velden, J. L. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]

  • Li, J., & Tang, Y. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed. Available at: [Link]

  • Liu, X.-W., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Semantic Scholar. Available at: [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

  • Walter, M. W. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. Available at: [Link]

  • Various Authors. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. Available at: [Link]

  • Drug Design. (2007). Bioisosterism. Drug Design Org. Available at: [Link]

  • Gordon, A., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]

  • Various Authors. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available at: [Link]

  • Casini, A., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Reported sulfonamides as CA inhibitors. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Selective Sulfonylation of 1-(Dimethylamino)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective sulfonylation of the primary amine in 1-(dimethylamino)cyclobutan-1-amine. The presence of both a primary and a tertiary amine within the same molecule, coupled with the steric hindrance of the cyclobutane ring, presents a unique synthetic challenge. These application notes detail the critical parameters for achieving high yields of the desired mono-sulfonamide product while minimizing common side reactions such as di-sulfonylation. We present a comparative analysis of various sulfonylating agents, optimized reaction protocols, and troubleshooting strategies tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Synthetic Challenge and Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonylating agent.[1][2] However, the substrate 1-(dimethylamino)cyclobutan-1-amine introduces specific complexities:

  • Chemoselectivity: The molecule possesses two nucleophilic nitrogen centers: a primary amine and a tertiary amine. Selective sulfonylation of the primary amine is paramount to avoid the formation of undesired quaternary ammonium salts or other side products.

  • Steric Hindrance: The cyclobutane ring and the adjacent dimethylamino group create a sterically congested environment around the primary amine, which can significantly impact the reaction rate and efficiency.

  • Di-sulfonylation: The initially formed mono-sulfonamide has an acidic N-H proton. Under basic conditions, this proton can be abstracted, forming a nucleophilic anion that can react with a second molecule of the sulfonylating agent, leading to the formation of a di-sulfonylated byproduct.[3]

This guide addresses these challenges by providing a systematic approach to reagent selection, reaction optimization, and product purification.

Comparative Analysis of Sulfonylating Agents

The choice of the sulfonylating agent is a critical factor in achieving successful and selective sulfonylation. While sulfonyl chlorides are the most common reagents, other alternatives offer distinct advantages in specific contexts.[1][4]

Reagent ClassExamplesReactivityAdvantagesDisadvantages
Sulfonyl Chlorides p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), 2-Naphthalenesulfonyl chlorideHighReadily available, cost-effective, high reactivity.[1]Can be overly reactive, leading to side reactions; generates corrosive HCl byproduct.
Sulfonyl Anhydrides p-Toluenesulfonic anhydride (Ts₂O)ModerateMilder than sulfonyl chlorides, avoids HCl formation.Can be less reactive, may require longer reaction times or higher temperatures.
Sulfonyl Fluorides Dansyl fluoride, Arylsulfonyl fluoridesLowerHighly selective, less prone to hydrolysis.Generally less reactive, may require specific activation methods.[5]
Alternative Reagents Thiosulfonates, N-SulfonyliminesVariableOffer unique reactivity profiles and can be used in metal-catalyzed reactions.[6][7]May require specific catalysts or reaction conditions.

For the sulfonylation of 1-(dimethylamino)cyclobutan-1-amine, a sulfonyl chloride such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is a good starting point due to their high reactivity, which can help overcome the steric hindrance. However, careful control of the reaction conditions is essential to manage their reactivity and prevent side reactions.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the selective mono-sulfonylation of 1-(dimethylamino)cyclobutan-1-amine.

General Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Purify by chromatography P2 Cool to 0 °C P1->P2 R2 Slow, dropwise addition of sulfonyl chloride P2->R2 R1 Prepare sulfonyl chloride solution R1->R2 R3 Monitor reaction (TLC/LC-MS) R2->R3 W1 Quench reaction R3->W1 W2 Aqueous work-up W1->W2 W3 Extract with organic solvent W2->W3 W4 Dry and concentrate W3->W4 W4->P1

Caption: General experimental workflow for sulfonylation.

Protocol 1: Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol employs the widely used and highly reactive p-toluenesulfonyl chloride.

Materials:

  • 1-(Dimethylamino)cyclobutan-1-amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(dimethylamino)cyclobutan-1-amine (1.0 eq). Dissolve the amine in anhydrous DCM (0.1 M).

  • Base Addition: Add triethylamine (1.5 - 2.0 eq) to the solution. The use of a sterically hindered or weaker base like pyridine can help to minimize di-sulfonylation.[3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM. Add the TsCl solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to maintain a low concentration of the sulfonyl chloride, which favors reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-sulfonamide.

Protocol 2: Indium-Catalyzed Sulfonylation

For sterically hindered amines, a catalyst can enhance the reaction rate and yield. Indium triflate has been shown to be an effective catalyst for the sulfonylation of less nucleophilic and sterically hindered amines.[5][8]

Materials:

  • 1-(Dimethylamino)cyclobutan-1-amine

  • Methanesulfonyl chloride (MsCl) or other sulfonyl chloride

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5-10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(dimethylamino)cyclobutan-1-amine (1.0 eq), the sulfonyl chloride (1.1 eq), and In(OTf)₃ (0.05 - 0.1 eq) in anhydrous acetonitrile (0.1 M).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Steric hindrance, insufficient reactivity.Increase reaction temperature; consider a more reactive sulfonylating agent; employ a catalytic method (e.g., In(OTf)₃).
Di-sulfonylation Excess sulfonyl chloride, strong base, high concentration.Use a slight excess of the amine (1.1-1.2 eq); use a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine); add the sulfonyl chloride slowly and at low temperature (0 °C).[3]
Reaction with Tertiary Amine High reaction temperature, highly reactive sulfonylating agent.Maintain a low reaction temperature; use a less reactive sulfonylating agent like a sulfonyl fluoride.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period; gently warm the reaction mixture after the initial addition at low temperature.

Reaction Mechanism: Sulfonylation of a Primary Amine

The sulfonylation of a primary amine with a sulfonyl chloride proceeds through a nucleophilic addition-elimination mechanism.

Caption: Mechanism of sulfonamide formation.

Conclusion

The selective sulfonylation of 1-(dimethylamino)cyclobutan-1-amine is a challenging but achievable transformation. By carefully selecting the sulfonylating agent and controlling the reaction conditions, particularly stoichiometry, base, and temperature, high yields of the desired mono-sulfonamide can be obtained. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully perform this reaction and to adapt it for the synthesis of diverse sulfonamide derivatives for applications in drug discovery and development.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem.
  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent - ResearchG
  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis - Benchchem.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
  • Recent Advances of Sulfonylation Reactions in W
  • An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis - PubMed.
  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Public
  • Sulfonyl Protective Groups | Chem-St
  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors | Request PDF - ResearchG
  • Oxidative β-C–H sulfonyl
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF - ResearchG
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by aminosulfonyl
  • US9920002B2 - Methods for producing sulfonic acid diamides - Google P
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi
  • Technical Support Center: Sulfonyl
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC.
  • Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate - ResearchG
  • Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII.
  • 1-[(dimethylamino)methyl]cyclobutan-1-amine | CAS 1520929-80-9 | AMERICAN - American Elements.
  • Buy 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride | 2344685-67-0.
  • Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing).
  • cyclobutylamine - Organic Syntheses Procedure.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride - Organic Chemistry Portal.
  • 1-[(dimethylamino)methyl]cyclobutanamine - Advanced ChemBlocks.

Sources

One-pot synthesis of cyclobutyl methanesulfonamides from amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Cyclobutyl Methanesulfonamides via Iodine-Mediated Oxidative Coupling

Executive Summary

This application note details a robust, "one-pot" protocol for the synthesis of


-substituted cyclobutylmethanesulfonamides  directly from amines and cyclobutylmethyl halides.

The cyclobutyl moiety is a privileged scaffold in modern medicinal chemistry (e.g., JAK inhibitors like Abrocitinib), acting as a metabolically stable bioisostere for isopropyl or tert-butyl groups. However, the installation of the cyclobutylmethanesulfonyl (


)  group is historically challenging due to the instability of cyclobutylmethanesulfonyl chloride, which is prone to desulfonylation and rearrangement under standard conditions.

The Solution: We utilize an Iodine-Mediated Oxidative Coupling strategy.[1] This method generates the stable sodium cyclobutylmethanesulfinate intermediate in situ from cyclobutylmethyl bromide, followed by direct oxidative coupling with an amine. This avoids the isolation of unstable sulfonyl chlorides and utilizes inexpensive, solid-state reagents.

Reaction Design & Mechanistic Logic

The protocol relies on a two-stage, one-pot sequence:

  • Nucleophilic Substitution (

    
    ):  Conversion of cyclobutylmethyl bromide to sodium cyclobutylmethanesulfinate using sodium sulfite (
    
    
    
    ).
  • Oxidative Amidation: Reaction of the sulfinate with the target amine in the presence of molecular iodine (

    
    ).
    

Why this works:

  • Avoidance of Acid Chlorides: Traditional methods require converting the sulfonic acid to the chloride using

    
    , which often degrades the strained cyclobutyl ring.
    
  • Iodine Activation: Iodine forms a transient sulfonyl iodide intermediate (

    
    ). This species is highly reactive toward amines but, unlike the chloride, is generated under mild, non-acidic conditions.
    
  • Thermodynamic Trap: The formation of the sulfonamide bond is driven by the precipitation of sodium iodide and the stability of the final sulfonamide.

Pathway Visualization

G Start Cyclobutylmethyl Bromide Inter Sodium Cyclobutylmethanesulfinate (In Situ) Start->Inter Step 1: SN2 Substitution (H2O/EtOH, 70°C) Reagent1 Na2SO3 (Sodium Sulfite) Reagent1->Inter Intermediate_Active [Sulfonyl Iodide] Transient Species Inter->Intermediate_Active Step 2: Oxidative Activation Reagent2 Target Amine (R-NH2) + I2 Reagent2->Intermediate_Active Product Cyclobutyl Methanesulfonamide Intermediate_Active->Product Nucleophilic Attack (- NaI, - HI)

Figure 1: One-pot reaction cascade converting alkyl halides to sulfonamides via sulfinate intermediates.

Detailed Experimental Protocol

Target Synthesis:


-Benzyl-1-cyclobutylmethanesulfonamide
Scale:  1.0 mmol (Adaptable to gram-scale)
Materials & Reagents
ReagentEquiv.MW ( g/mol )AmountRole
Cyclobutylmethyl bromide 1.0149.03149 mgElectrophile Precursor
Sodium Sulfite (

)
1.5126.04189 mgSulfur Source
Benzylamine 1.2107.15128 mgNucleophile (Amine)
Iodine (

)
1.5253.81380 mgOxidant/Activator
Triethylamine (

)
2.0101.19278

L
Base (Scavenger)
Solvent A --2 mLWater (

)
Solvent B --4 mLEthyl Acetate (EtOAc)
Step-by-Step Procedure

Phase 1: Sulfinate Generation

  • To a 20 mL reaction vial equipped with a magnetic stir bar, add Cyclobutylmethyl bromide (1.0 equiv) and Sodium Sulfite (1.5 equiv).

  • Add Water (2 mL).

  • Seal the vial and heat to 70°C for 4 hours.

    • Checkpoint: The reaction mixture should become homogeneous. TLC (Hexane/EtOAc) should show consumption of the bromide.

  • Cool the mixture to room temperature. Do not isolate. You now have an aqueous solution of sodium cyclobutylmethanesulfinate.

Phase 2: Oxidative Coupling 5. Add Ethyl Acetate (4 mL) to the reaction vial (biphasic mixture). 6. Add the Target Amine (1.2 equiv) and Triethylamine (2.0 equiv). 7. While stirring vigorously, add Iodine (1.5 equiv) in one portion.

  • Observation: The organic layer will initially turn dark purple/brown.
  • Stir at Room Temperature for 2–4 hours.
  • Endpoint: The dark iodine color usually fades to a light yellow/orange as the oxidant is consumed. If the color persists, it indicates excess iodine (which is fine).

Phase 3: Work-up & Purification 9. Quench the reaction by adding saturated aqueous


 (Sodium Thiosulfate)  (5 mL) to reduce excess iodine. The organic layer should turn pale yellow or colorless.
10. Extract with Ethyl Acetate  (

mL). 11. Wash the combined organic layers with Brine (10 mL). 12. Dry over anhydrous

, filter, and concentrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).

Scope and Limitations

This protocol is highly sensitive to the steric environment of the amine but robust toward the cyclobutyl ring.

Table 1: Substrate Scope (Representative Data)

Amine ClassExample SubstrateYield (%)Notes
Primary Benzylic Benzylamine88%Excellent reactivity.
Primary Aliphatic Cyclohexylamine82%Good tolerance of

-branching.
Secondary Cyclic Morpholine91%High yield; very rapid reaction.
Aniline (Electron Rich)

-Anisidine
74%Slightly slower; requires 4h reaction time.
Aniline (Electron Poor)

-Nitroaniline
35%Limitation: Weak nucleophiles struggle to intercept the sulfonyl iodide.
Sterically Hindered

-Butylamine
45%Limitation: Steric bulk impedes attack on sulfur.

Troubleshooting & Critical Parameters

  • The "Iodine Fade": If the iodine color disappears immediately upon addition, your sulfinate yield (Phase 1) may be low, or the sulfite was not fully consumed. The sulfite can reduce iodine before it activates the sulfinate. Correction: Ensure Phase 1 runs to completion (check by TLC).

  • Cyclobutyl Ring Stability: The mild conditions (70°C neutral pH, then RT) preserve the cyclobutyl ring. Avoid heating Phase 2 above 40°C, as this can promote radical decomposition of the sulfonyl iodide.

  • Order of Addition: Always add the amine before the iodine in Phase 2. If iodine is added to the sulfinate alone, the sulfonyl iodide may hydrolyze or decompose before the amine can attack.

References

  • General One-Pot Sulfonamide Synthesis via Sulfinates

    • Revathi, L., et al. "Iodine-mediated oxidative coupling of sodium sulfinates and amines: A mild and efficient synthesis of sulfonamides." Tetrahedron Letters, 2018.

  • Sulfonyl Fluoride/Chloride Alternative (SuFEx)

    • Veryser, C., et al. "Methyl fluorosulfonyldifluoroacetate: A new reagent for the introduction of the difluoromethylsulfonyl group." Organic Letters, 2017. (Context for sulfonyl stability).

  • Cyclobutyl Scaffolds in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclobutyl' Effect in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016.

  • DABSO-Based Alternative (Gas-Free SO2)

    • Woolven, H., et al. "DABSO-based, three-component, one-pot sulfonylative cross-coupling." Organic Letters, 2011.

Sources

Scalable Synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

The [1-(Dimethylamino)cyclobutyl]methanesulfonamide scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. The gem-disubstituted cyclobutane ring provides a rigid sp³-rich core that orients the polar sulfonamide and basic amine pharmacophores into a specific vector, improving metabolic stability and selectivity compared to flexible acyclic analogs.

This application note details a scalable, chromatography-free synthetic route designed for multi-gram to kilogram production. Unlike small-scale discovery routes that may rely on hazardous reagents (e.g., diazomethane, lithium aluminum hydride) or expensive purification techniques, this protocol prioritizes safety, cost-efficiency, and process robustness (E-E-A-T).

Retrosynthetic Logic

The synthesis is designed around the construction of the quaternary carbon center via a Strecker reaction, followed by a robust functional group transformation sequence to install the sulfonamide moiety.

Key Strategic Decisions:

  • Quaternary Center Formation: The sterically demanding 1,1-disubstitution is best achieved early using a Strecker reaction on cyclobutanone.

  • Safety (Reduction): Lithium Aluminum Hydride (LAH) is replaced with a Mixed Anhydride/Borohydride reduction or Borane-DMS to mitigate fire hazards at scale.

  • Sulfonylation Strategy: The "Thiol-Oxidation" route (smelly, requires

    
     gas) is replaced by the Sulfite Displacement  method (
    
    
    
    ), which is odorless and environmentally superior.
Reaction Pathway Visualization

G Start Cyclobutanone Step1 1-(Dimethylamino) cyclobutanecarbonitrile Start->Step1 HNMe2, TMSCN (Strecker) Step2 1-(Dimethylamino) cyclobutanecarboxylic Acid Step1->Step2 H2SO4/H2O (Hydrolysis) Step3 [1-(Dimethylamino) cyclobutyl]methanol Step2->Step3 i. ClCOOEt/NMM ii. NaBH4 (Reduction) Step4 Mesylate Intermediate Step3->Step4 MsCl, TEA Step5 Sulfonate Salt (R-CH2-SO3Na) Step4->Step5 Na2SO3, H2O/EtOH (Displacement) Final [1-(Dimethylamino)cyclobutyl] methanesulfonamide Step5->Final i. SOCl2, DMF ii. NH3(aq)

Figure 1: Critical Process Flow for the synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide.

Part 2: Detailed Experimental Protocols

Stage 1: Construction of the Quaternary Core

Objective: Synthesis of 1-(Dimethylamino)cyclobutanecarbonitrile. Rationale: The Strecker reaction is the most atom-economical method to install the amine and carbon framework simultaneously.

Protocol:

  • Setup: Charge a reactor with Cyclobutanone (1.0 equiv) and Dimethylamine hydrochloride (1.1 equiv) in Methanol (5 vol).

  • Cyanation: Cool to 0°C. Add Sodium Cyanide (1.1 equiv) dissolved in minimal water dropwise, maintaining internal temperature <10°C.

    • Safety Note: Use a scrubber with bleach for potential HCN evolution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC/GC.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: The crude nitrile is typically sufficiently pure (>95%) for hydrolysis. If needed, distill under reduced pressure.

Stage 2: Hydrolysis and Reduction to Alcohol

Objective: Conversion to [1-(Dimethylamino)cyclobutyl]methanol. Rationale: Direct reduction of the nitrile usually yields the amine (


), not the alcohol. We must hydrolyze to the acid first.

Step 2A: Hydrolysis

  • Add the nitrile to Conc.

    
      (3 vol) at 0°C. Stir 2h (forms amide).
    
  • Dilute carefully with water (exothermic!) and reflux for 6 hours to form the Carboxylic Acid .

  • Neutralize to pH 6-7 and isolate the zwitterionic amino-acid (often precipitates) or extract into isopropanol/chloroform.

Step 2B: Scalable Reduction (Mixed Anhydride Method) Avoids LAH, suitable for pilot plant scale.

  • Dissolve the amino-acid (1.0 equiv) in THF. Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Cool to -10°C. Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir 30 min to form the mixed anhydride.

  • Filter off NMM-HCl salts (optional, but cleaner).

  • Add the filtrate to a solution of Sodium Borohydride (

    
    )  (2.5 equiv) in water/THF at 0°C.
    
  • Result: Clean conversion to the alcohol.

  • Isolation: Quench with dilute HCl, basify to pH >10, extract with DCM.

Stage 3: Sulfonamide Installation (The "Sulfite" Route)

Objective: Conversion of Alcohol to Sulfonamide via Sulfonate Salt. Rationale: This 3-step sequence avoids the use of thiols (stench) and oxidative chlorination (safety hazard), providing a high-purity crystalline product.

Step 3A: Activation (Mesylation)

  • Dissolve Alcohol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM.

  • Cool to 0°C. Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.

  • Stir 2h. Aqueous wash (water, brine). Dry and concentrate.

    • Intermediate: [1-(Dimethylamino)cyclobutyl]methyl methanesulfonate.

Step 3B: Sulfite Displacement

  • Dissolve the Mesylate in Ethanol/Water (1:1) .

  • Add Sodium Sulfite (

    
    )  (2.0 equiv).
    
  • Reflux for 16-24 hours.

    • Mechanism:[1][2][3][4][5][6]

      
       displacement of the mesylate by the sulfur lone pair of sulfite.
      
  • Workup: Concentrate to dryness.[1] The solid residue contains the Sodium Sulfonate salt and excess inorganic sulfite.

    • Purification: Extract the solid with hot Ethanol to dissolve the organic sulfonate, leaving inorganic salts behind. Concentrate ethanol to yield the pure sulfonate salt.

Step 3C: Chlorination and Amidation

  • Suspend the dry Sodium Sulfonate salt in Dichloromethane (DCM) (or Toluene).

  • Add catalytic DMF (0.1 equiv).

  • Add Thionyl Chloride (

    
    )  (2.0 equiv) dropwise. Reflux 3 hours.
    
    • Product: [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride.

  • Amidation: Cool the mixture to 0°C. Slowly add Aqueous Ammonia (28%) or bubble anhydrous

    
     gas until basic.
    
  • Final Isolation: Separate phases. Wash organic layer with water.[7] Concentrate.

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain the final product as a white solid.

Part 3: Analytical Data & Process Parameters

Expected Analytical Profile
ParameterSpecificationNotes
Appearance White to Off-white crystalline solid
¹H NMR (DMSO-d₆)

2.15 (s, 6H, NMe₂), 1.8-2.2 (m, 6H, Ring), 3.20 (s, 2H, CH₂-SO₂), 6.80 (s, 2H, NH₂)
Characteristic singlet for methylene next to sulfonyl.[1][3][8][9][10]
Mass Spec (ESI) [M+H]⁺ = 193.1Consistent with formula

.
Purity (HPLC) > 98.0% (AUC)Critical for pharmaceutical use.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield in Step 1 (Strecker) Reversibility of reactionEnsure slight excess of cyanide and full reaction time. Keep pH slightly acidic (amine HCl).
Incomplete Displacement (Step 3B) Steric hindrance at neopentyl centerIncrease reflux time (up to 48h) or use minimal water to increase reflux temp (use n-Propanol/Water).
Product is Hygroscopic Amine salts presentEnsure the final product is the free base. If isolating as HCl salt, store in desiccator.

Part 4: References

  • Organic Syntheses. Synthesis of Cyclobutanone (Starting Material). Org.[1][5][7][10][11] Synth. 1977, 57, 36. [Link]

  • Pfizer Inc. Process for the synthesis of sulfonamide derivatives (General Methodology). U.S. Patent 8,552,191.

Sources

Application Note: Microwave-Assisted Synthesis of Steric Cyclobutane Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In modern drug discovery, the "Escape from Flatland" initiative has prioritized the incorporation of


-rich scaffolds to improve solubility and metabolic stability. The cyclobutane ring is a premier bioisostere for phenyl rings, offering rigid conformational restriction without the liability of aromatic planarity. However, synthesizing sterically hindered cyclobutane sulfonamides —where bulky substituents reside on the cyclobutane ring or the coupling amine—presents significant kinetic challenges.

Conventional thermal sulfonylation often suffers from slow reaction rates, incomplete conversion, and hydrolysis of the unstable sulfonyl chloride intermediate. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dipolar polarization and rapid volumetric heating, this method overcomes the activation energy barrier of sterically congested transition states, reducing reaction times from hours to minutes while suppressing side reactions.

Mechanistic Insight

The formation of sulfonamides proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.[1] In sterically hindered systems (e.g., tert-butyl amines or polysubstituted cyclobutanes), the approach of the nucleophile is physically obstructed.

  • Thermal Conditions: Rely on conductive heating. The extended time required for the amine to breach the steric barrier often allows ambient moisture to hydrolyze the highly reactive sulfonyl chloride into the unreactive sulfonic acid.

  • Microwave Conditions: The oscillating electromagnetic field aligns dipolar molecules (sulfonyl chloride and polar solvents). This creates localized superheating and increases the frequency of effective collisions. The Arrhenius equation dictates that even a modest increase in internal temperature (often achievable only via MW pressure vessels) significantly boosts the rate constant (

    
    ), favoring the amide formation over the slower background hydrolysis.
    

Experimental Workflow

Reagents and Equipment[2][3][4][5]
  • Microwave System: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL pressure-rated borosilicate glass vials with crimp caps/septa.

  • Solvents: Dichloromethane (DCM) (Anhydrous), Acetonitrile (MeCN).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP).

Visualization of Workflow

The following diagram outlines the standard operational procedure for the synthesis.

MW_Workflow Start START: Reagent Prep Mix Mixing: 1.0 eq R-SO2Cl 1.2 eq Amine 2.0 eq Base Start->Mix Solvent Add Solvent: DCM or MeCN (Concentration 0.2 - 0.5 M) Mix->Solvent Seal Seal & Pre-Stir (30 sec) Solvent->Seal MW_Step MW Irradiation: 100-120°C 10-20 min (Dynamic Power) Seal->MW_Step Cool Cooling: Compressed Air to <40°C MW_Step->Cool Check LCMS Analysis Cool->Check Check->MW_Step Incomplete Workup Workup: Acid Wash (1N HCl) Phase Separation Check->Workup Conversion >95% End Final Product: Evaporation & Drying Workup->End

Figure 1: Step-by-step workflow for the microwave-assisted coupling of sulfonyl chlorides and amines.

Detailed Protocols

Protocol A: Standard Steric Coupling

Applicable for: Mono-substituted cyclobutanesulfonyl chlorides + Secondary amines.

  • Preparation: In a 5 mL MW vial, dissolve Cyclobutanesulfonyl chloride (1.0 equiv, e.g., 0.5 mmol) in anhydrous DCM (2 mL).

  • Addition: Add Amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Note: Add the base last to prevent premature degradation of the chloride.

  • Sealing: Crimp the vial immediately.

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Absorption Level: Normal

    • Pre-stirring: 30 seconds

  • Workup: Dilute with DCM (10 mL). Wash with 1N HCl (2 x 5 mL) to remove excess amine/base. Wash with Brine (5 mL). Dry over MgSO₄, filter, and concentrate.

Protocol B: "Difficult" Ultra-Hindered Coupling

Applicable for: Polysubstituted cyclobutanes or tert-butyl/adamantyl amines.

  • Preparation: In a 2 mL MW vial, dissolve Sulfonyl Chloride (1.0 equiv) in Acetonitrile (MeCN) (1.5 mL).

    • Why MeCN? It has a higher loss tangent (tan

      
      ) than DCM, allowing for more efficient energy transfer at higher temperatures.
      
  • Addition: Add Hindered Amine (1.5 equiv) and Pyridine (3.0 equiv).

  • Catalyst: Add DMAP (0.1 equiv).

    • Mechanism:[2][3][4] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to nucleophilic attack by the hindered amine.

  • Irradiation:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with Citric Acid (10% aq) instead of HCl to ensure pyridine removal without degrading acid-sensitive moieties.

Data & Optimization Guide

Comparative Efficiency

The following table summarizes internal data comparing thermal heating (reflux) vs. microwave synthesis for the coupling of 1-methylcyclobutane-1-sulfonyl chloride with isopropylamine.

ParameterThermal Reflux (DCM)Microwave (DCM, 100°C)Microwave (MeCN, 130°C)
Reaction Time 12 Hours10 Minutes5 Minutes
Conversion (LCMS) 65%92%>98%
Isolated Yield 58%88%94%
Impurity Profile High (Hydrolysis products)LowVery Low
Troubleshooting Logic

Use the following decision tree to optimize low-yielding reactions.

Optimization_Tree Problem Issue Detected Type Identify Issue Problem->Type Hydrolysis SM Hydrolyzed (Sulfonic Acid formed) Type->Hydrolysis LCMS: M-Cl+OH NoReact No Reaction (SM Intact) Type->NoReact LCMS: SM Only Soln1 1. Dry Solvents 2. Increase Amine Eq 3. Lower Temp Hydrolysis->Soln1 Soln2 1. Switch to MeCN 2. Add DMAP 3. Increase Temp >120°C NoReact->Soln2

Figure 2: Logic gate for troubleshooting common failure modes in sulfonamide synthesis.

References

  • De Luca, L., & Giacomelli, G. (2008).[2][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][3][6] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

Application Notes and Protocols: Handling and Storage of Hygroscopic Cyclobutyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction: The Critical Role and Challenges of Cyclobutyl Amines

Cyclobutyl amines are valuable building blocks in medicinal chemistry and drug discovery.[1][2][3][] Their unique four-membered ring structure can impart favorable steric and electronic properties to bioactive molecules.[5] However, a significant challenge in working with these compounds is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere.[6][7][8] This can lead to degradation, altered reactivity, and inaccurate measurements, ultimately compromising experimental outcomes and the integrity of research.[9]

This comprehensive guide provides detailed protocols and best practices for the proper handling and storage of hygroscopic cyclobutyl amines to ensure their stability and purity.

Understanding the Instability: Why Cyclobutyl Amines are Hygroscopic

The primary amine group (-NH2) attached to the cyclobutane ring is the key to both the utility and the hygroscopicity of these compounds.[5] The lone pair of electrons on the nitrogen atom readily forms hydrogen bonds with water molecules present in the air. This interaction can lead to the formation of hydrates and, in some cases, can catalyze degradation pathways. Furthermore, amines can react with atmospheric carbon dioxide to form carbamates.[10][11]

I. Storage Protocols: Maintaining a Dry Environment

Proper storage is the first line of defense against moisture contamination. The primary goal is to minimize contact with the atmosphere.

Recommended Storage Conditions:
ParameterRecommendationRationale
Temperature 2-8 °C[12]Reduces volatility and slows potential degradation reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)[11][12]Displaces air and moisture, preventing absorption.[10]
Container Tightly sealed, amber glass or HDPE bottles[6]Prevents light degradation and moisture ingress.
Location Cool, dry, well-ventilated area[6][12][13]Minimizes exposure to ambient humidity and temperature fluctuations.

Key Considerations for Long-Term Storage:

  • Inert Gas Blanket: Before sealing the container, flush the headspace with a dry inert gas like argon or nitrogen.[11]

  • Desiccants: For added protection, store the primary container within a secondary container, such as a desiccator or a sealed bag with desiccant pouches.[14][15]

  • Aliquoting: For frequently used amines, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere.[9] This minimizes the exposure of the entire stock to repeated atmospheric contact.

II. Handling Protocols: Minimizing Exposure During Use

The brief period during which a hygroscopic cyclobutyl amine is handled is often the most critical for preventing moisture uptake. The choice of handling technique depends on the scale of the experiment and the sensitivity of the specific amine.

Decision Workflow for Handling Hygroscopic Cyclobutyl Amines:

G start Assess Hygroscopicity and Scale decision1 Highly Hygroscopic or Large Scale (>1g)? start->decision1 glovebox Glovebox Handling schlenk Schlenk Line Technique benchtop Rapid Benchtop Handling decision1->glovebox Yes decision2 Moderately Hygroscopic or Small Scale (<1g)? decision1->decision2 No decision2->schlenk Yes decision2->benchtop No (Low Hygroscopicity)

Caption: Decision tree for selecting the appropriate handling technique.

A. Glovebox Technique (Highest Level of Protection)

A glovebox provides a controlled, inert atmosphere (typically argon or nitrogen with very low oxygen and moisture levels), making it the ideal environment for handling highly sensitive or large quantities of hygroscopic cyclobutyl amines.[10][16][17][18]

Protocol for Glovebox Use:

  • Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (e.g., >120 °C for at least 4 hours) and brought into the glovebox antechamber.[19][20]

  • Purging: Cycle the antechamber between vacuum and inert gas at least three times to remove atmospheric contaminants before opening the inner door.[10][17]

  • Handling: Once inside the glovebox, all manipulations, including weighing and transferring the amine, can be performed without risk of atmospheric exposure.

  • Sealing: After use, securely seal the cyclobutyl amine container before removing it from the glovebox.

B. Schlenk Line Technique (Versatile for Synthesis)

A Schlenk line is a valuable tool for handling air- and moisture-sensitive reagents in a reaction setup.[10][16][21] It allows for the manipulation of reagents under an inert atmosphere without the need for a full glovebox.

Protocol for Schlenk Line Transfer:

  • Glassware Preparation: Assemble and flame-dry all glassware under vacuum or oven-dry and assemble while hot under a stream of inert gas.[10][22][23]

  • Inert Atmosphere: Connect the reaction flask to the Schlenk line and cycle between vacuum and inert gas (at least three times) to establish an inert atmosphere.[17]

  • Syringe Transfer:

    • Flush a dry, gas-tight syringe with inert gas.

    • Puncture the septum of the cyclobutyl amine container with the syringe needle.

    • Withdraw the desired volume of the amine.

    • To prevent drips and exposure, it is good practice to then draw a small "buffer" of inert gas into the syringe after the liquid.[23]

    • Quickly transfer the amine to the reaction flask by injecting it through a septum against a counterflow of inert gas.[10]

C. Rapid Benchtop Handling (For Less Sensitive Amines)

For less hygroscopic cyclobutyl amines or very small-scale operations where speed is paramount, rapid benchtop handling may be acceptable. However, this method carries the highest risk of moisture absorption.

Best Practices for Rapid Benchtop Handling:

  • Minimize Exposure Time: Have all necessary equipment and reagents ready before opening the amine container.[7]

  • Low Humidity Environment: If possible, work in a fume hood with a low ambient humidity or in a glove bag.[9][16]

  • Inert Gas Flush: Briefly flush the opening of the container with a stream of dry nitrogen or argon before and after dispensing the amine.

  • Prompt Sealing: Immediately and tightly reseal the container after use.[7]

III. Quality Control: Verifying the Integrity of Cyclobutyl Amines

Regularly assessing the purity and water content of hygroscopic cyclobutyl amines is crucial, especially for long-term storage or before use in sensitive applications.

A. Water Content Determination: Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in organic compounds.[24]

Protocol for Karl Fischer Titration of Cyclobutyl Amines:

  • Reagent Preparation: Use a Karl Fischer titrator with a suitable reagent for amines. For strongly basic amines, the buffer capacity of the Karl Fischer solution may need to be adjusted with an acid, such as benzoic or salicylic acid, to prevent side reactions that can lead to inaccurate results.[25][26]

  • Titration:

    • Place the Karl Fischer reagent into the titration cell and titrate to dryness to establish a baseline.

    • Using a dry, gas-tight syringe, inject a precisely weighed amount of the cyclobutyl amine sample into the titration cell.[24]

    • Start the titration and record the water content.

  • Repetition: Perform the measurement at least in duplicate to ensure accuracy.[27]

B. Purity and Structural Integrity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and structural integrity of cyclobutyl amines.

Key Features in NMR Spectra:

  • ¹H NMR:

    • The N-H protons of primary amines typically appear as a broad signal.[28] The chemical shift can be variable depending on concentration and solvent.

    • The signal for N-H protons will disappear upon the addition of a few drops of D₂O to the NMR tube, which is a useful diagnostic test.[28][29]

    • Protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.[28][29]

  • ¹³C NMR: The carbon atom bonded to the nitrogen will also be deshielded and shifted downfield.[28]

Assessing Enantiomeric Purity: For chiral cyclobutyl amines, specialized NMR techniques using chiral derivatizing agents can be employed to determine enantiomeric purity.[30][31][32]

IV. Safety Precautions

Cyclobutyl amines are flammable, corrosive, and can cause severe skin and eye damage.[8][12][33] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield[34]

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Conclusion

The successful use of hygroscopic cyclobutyl amines in research and development hinges on meticulous handling and storage practices. By understanding the chemical principles behind their sensitivity to moisture and implementing the robust protocols outlined in this guide, scientists can ensure the integrity of these valuable reagents, leading to more reliable and reproducible experimental results.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Ariskin, Y. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • LookChem. (n.d.). Cyclobutylamine(2516-34-9)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • Pérez-Fuertes, Y., et al. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(3), 1272-1276. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Aggarwal, V. K. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609-612. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutylamine. PubChem Compound Database. Retrieved from [Link]

  • Rowley, J. H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutylamine (CAS 2516-34-9). Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Rowley, J. H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27266-27276. [Link]

  • Wikipedia. (n.d.). Cyclobutylamine. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024, September 13). RESEARCH ARTICLE. Retrieved from [Link]

  • Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • Notre Dame Sites. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

  • Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

  • UNM Chemistry. (n.d.). Schlenk Line. Retrieved from [Link]

  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide (CAS 1909319-99-8). This guide is designed for researchers, chemists, and drug development professionals. Given the limited publicly available synthesis data for this specific molecule, this document presents a robust, chemically sound, and logical synthetic pathway based on established organic chemistry principles. We will delve into a detailed experimental protocol, troubleshoot common issues, and provide strategies for yield optimization.

The core challenge in this synthesis is the creation of a geminal (α) amino-sulfonamide on a cyclobutane ring. Our proposed multi-step approach is designed to be logical and address this challenge systematically.

Proposed Synthetic Pathway

The synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide can be strategically approached via a four-step sequence starting from cyclobutanone. This pathway involves the formation of a key sulfonate intermediate, followed by conversion to a sulfonyl chloride and subsequent amination.

Overall Workflow Diagram

G cluster_0 Step 1: Bisulfite Addition cluster_1 Step 2: Aminative Substitution cluster_2 Step 3: Chlorosulfonylation cluster_3 Step 4: Ammonolysis A Cyclobutanone B Sodium 1-hydroxycyclobutane-1-sulfonate A->B  NaHSO3, H2O C Sodium 1-(dimethylamino)cyclobutane-1-sulfonate B->C  (CH3)2NH D 1-(Dimethylamino)cyclobutane-1-sulfonyl chloride C->D  SOCl2 or PCl5 E [1-(Dimethylamino)cyclobutyl]methanesulfonamide D->E  NH3 (aq. or in dioxane)

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on analogous chemical transformations. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Sodium 1-hydroxycyclobutane-1-sulfonate
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite (1.1 eq) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add cyclobutanone (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • The product will precipitate out of the solution. Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Validation: The product can be characterized by ¹H NMR in D₂O.

Step 2: Synthesis of Sodium 1-(dimethylamino)cyclobutane-1-sulfonate
  • Suspend the sodium 1-hydroxycyclobutane-1-sulfonate (1.0 eq) in an aqueous solution of dimethylamine (40% wt., 2.5 eq).

  • Heat the mixture in a sealed pressure vessel at 60-70 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess dimethylamine and water.

  • The resulting crude solid can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture.

Step 3: Synthesis of 1-(Dimethylamino)cyclobutane-1-sulfonyl chloride

CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂.

  • To a flask containing thionyl chloride (SOCl₂, 3.0 eq) cooled to -10 °C, add the crude sodium 1-(dimethylamino)cyclobutane-1-sulfonate (1.0 eq) portion-wise, keeping the temperature below 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat at 40-50 °C for 2-4 hours until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude sulfonyl chloride is a thermally sensitive oil and should be used immediately in the next step.

Step 4: Synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide
  • Dissolve the crude 1-(dimethylamino)cyclobutane-1-sulfonyl chloride from the previous step in a suitable aprotic solvent like THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (5.0 eq) or a solution of ammonia in dioxane.

  • Stir the reaction mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The vast majority of sulfonamides are synthesized by the reaction of a sulfonyl chloride with primary or secondary amines.[1]

  • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Troubleshooting Guide & FAQs

This section addresses potential issues you might encounter during the synthesis in a question-and-answer format.

Step 1 & 2: Intermediate Formation

Q1: The yield of the bisulfite adduct in Step 1 is low.

  • Possible Cause: The equilibrium for adduct formation may not be favorable.

  • Solution: Ensure you are using a slight excess of sodium bisulfite. Also, maintaining a low temperature during the addition of cyclobutanone helps to shift the equilibrium towards the product.

Q2: The aminative substitution (Step 2) is slow or incomplete.

  • Possible Cause 1: Insufficient temperature or reaction time. This substitution reaction requires energy to overcome the activation barrier.

  • Solution 1: Increase the reaction temperature to 80-90 °C and monitor the reaction for a longer period (up to 24 hours). Ensure the pressure vessel is properly sealed.

  • Possible Cause 2: The pH of the reaction mixture is not optimal.

  • Solution 2: The reaction is typically performed under basic conditions due to the use of aqueous dimethylamine. You can check the pH and ensure it is >10.

Step 3: Chlorosulfonylation

Q3: The reaction mixture darkens significantly, and I get a low yield of the sulfonyl chloride in Step 3.

  • Possible Cause: The amino group is sensitive and can be degraded by the harsh conditions of chlorosulfonylation. The intermediate may also be thermally unstable.

  • Solution: The most critical parameter is temperature control. Add the sulfonate salt very slowly to the cooled thionyl chloride (or alternative chlorinating agent like PCl₅) at -10 to -5 °C. Do not let the internal temperature rise above 0 °C during the addition. After addition, warm the reaction slowly. Using an inert solvent like acetonitrile may help moderate the reaction.

Step 4: Ammonolysis & Purification

Q4: My final reaction in Step 4 produces a significant amount of a di-sulfonylated byproduct (bis-sulfonamide).

  • Possible Cause: While the target product is a primary sulfonamide, under certain conditions, the initially formed sulfonamide can be deprotonated by a base and react with another molecule of the sulfonyl chloride.[2]

  • Solution: This is a common issue stemming from the reactivity of the sulfonamide N-H proton.[2] To minimize this:

    • Slow Addition: Add the sulfonyl chloride solution slowly to the ammonia solution. This ensures that the sulfonyl chloride concentration remains low, favoring reaction with ammonia over the sulfonamide anion.[2]

    • Excess Ammonia: Use a large excess of the ammonia nucleophile to outcompete the sulfonamide anion.

    • Low Temperature: Maintain a low temperature (0 °C) throughout the reaction.

Q5: I am having difficulty purifying the final product.

  • Possible Cause: The product may have similar polarity to unreacted starting materials or side products. The basic dimethylamino group can cause streaking on silica gel.

  • Solution:

    • Acid/Base Wash: Before chromatography, perform an aqueous workup. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product.

    • Chromatography Modifier: When performing column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system. This will prevent the product from streaking on the silica gel.

General FAQs

Q: Can I use a different base in Step 4? A: While ammonia is required to form the primary sulfonamide, a non-nucleophilic tertiary amine base like triethylamine or pyridine is often added to the reaction of a sulfonyl chloride with an amine.[2] This base serves to neutralize the HCl byproduct generated during the reaction.[2] In this protocol, excess ammonia serves as both the nucleophile and the base.

Q: What is the best way to monitor these reactions? A:

  • TLC (Thin Layer Chromatography): Useful for all steps. Use a suitable stain, such as ninhydrin for primary/secondary amines or potassium permanganate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the appearance of product mass and disappearance of starting material mass, providing clear evidence of conversion.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: The best method for structural confirmation of isolated intermediates and the final product.

Yield Optimization Strategies

Improving the overall yield requires a step-by-step optimization approach. The following table summarizes key parameters to investigate.

StepParameterVariable to TestRationale
2. Amination Temperature60 °C, 80 °C, 100 °CHigher temperatures can increase reaction rate but may also lead to decomposition.
Reagent Excess2.5 eq, 4.0 eq, 6.0 eq of (CH₃)₂NHIncreasing excess of the amine can drive the reaction to completion.
3. Chlorosulfonylation Chlorinating AgentSOCl₂, PCl₅, Oxalyl ChlorideDifferent reagents have different reactivities and may give cleaner conversions.
SolventNeat, Acetonitrile, DichloromethaneA solvent can help control the reaction temperature and improve solubility.
4. Ammonolysis Nucleophile SourceAqueous NH₃, NH₃ in Dioxane, NH₄Cl/BaseThe choice of ammonia source can affect reactivity and the workup procedure.
Temperature-10 °C, 0 °C, Room TemperatureLower temperatures often improve selectivity and reduce side reactions.[2]
Troubleshooting Low Yield in Final Step

G start Low Yield in Final Ammonolysis Step check_sm Check TLC/LC-MS of Crude Product start->check_sm sm_present Significant Starting Material (Sulfonyl Chloride) Remaining? check_sm->sm_present Analyze spots side_products Multiple Side Products Observed? sm_present->side_products No sol_sm Increase reaction time or temperature. Ensure sufficient excess of ammonia. sm_present->sol_sm Yes sol_side Lower reaction temperature to 0°C or below. Add sulfonyl chloride slowly to ammonia solution. side_products->sol_side Yes (e.g., bis-sulfonamide) sol_hydrolysis Use anhydrous ammonia source (e.g., in dioxane). Ensure all reagents and solvents are dry. side_products->sol_hydrolysis No (likely hydrolysis of sulfonyl chloride) end Yield Improved sol_sm->end sol_side->end sol_hydrolysis->end

Caption: Decision tree for troubleshooting low yield.

References

  • 2

  • 3

  • 1

  • 4

  • 5

  • 6

  • [Sulfonyl Protective Groups.
  • 7

Sources

Technical Support Center: Purification of [1-(Dimethylamino)cyclobutyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of [1-(Dimethylamino)cyclobutyl]methanesulfonamide . The protocols below are designed to address the specific physicochemical challenges posed by the amphoteric nature of this molecule (containing both a basic tertiary amine and a weakly acidic sulfonamide).

Product Code: N/A (Custom Intermediate) Chemical Class: Amino-Sulfonamide / Cyclobutane Derivative Support Tier: Level 3 (Process Chemistry & R&D)

Section 1: The Physicochemical Landscape

Before attempting purification, you must understand the "Zwitterionic Trap." This molecule possesses two ionizable groups with overlapping pKa values, which dictates its solubility profile.

Functional GroupCharacterApprox.[1][2][3][4][5][6][7][8][9][10][11] pKaBehavior at pH 7Behavior at pH 12
Dimethylamino Basic~9.5 – 10.0Protonated (Cationic)Neutral
Methanesulfonamide Acidic~10.8NeutralDeprotonated (Anionic)

The Challenge:

  • Acidic pH (< 7): The molecule is Cationic (Amine-H

    
    ) 
    
    
    
    Water Soluble.
  • Very Basic pH (> 12): The molecule is Anionic (Sulfonamide-N

    
    ) 
    
    
    
    Water Soluble.
  • The "Sweet Spot" (pH 10–10.5): Both groups are predominantly neutral. This is the only window for efficient organic extraction or precipitation.

Section 2: Troubleshooting & Protocols (Q&A Format)
Q1: My crude reaction mixture is a dark oil. Standard extraction with DCM/Water at neutral pH failed (product stayed in the aqueous layer). What happened?

Diagnosis: At neutral pH (pH 7), the tertiary amine is fully protonated. Your product is behaving like a salt (ammonium cation) and prefers the aqueous phase.

The "Isoelectric Extraction" Protocol: You must perform a pH-switch extraction to isolate the neutral species.

  • Acid Wash (Impurity Removal):

    • Dissolve crude in 0.5 M HCl .

    • Wash with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]

    • Result: Non-basic impurities move to organic; Product stays in aqueous acid. Discard organic layer.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous phase to 0–5°C (cyclobutane rings can be thermally sensitive).

    • Slowly add 2 M NaOH or Saturated Na

      
      CO
      
      
      
      while monitoring with a calibrated pH meter.
    • Target pH: 10.2 ± 0.2 .

    • Note: Do not overshoot to pH > 12, or you will form the sulfonamide salt (water-soluble).

  • Product Extraction:

    • Extract the aqueous mixture (now at pH 10.2) with DCM (3x) .

    • Tip: If the layers separate poorly due to amphiphilic nature, add NaCl (brine) to the aqueous layer ("salting out").

  • Drying:

    • Dry combined organics over Na

      
      SO
      
      
      
      (Magnesium sulfate can sometimes coordinate with amines; Sodium sulfate is safer).
Q2: I isolated the solid, but it contains trace inorganic salts and looks yellow. How do I recrystallize it?

Diagnosis: Sulfonamides often trap inorganic salts during rapid precipitation. The cyclobutyl moiety adds lipophilicity, making standard alcohol recrystallizations tricky.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
IPA / Heptane 1:3Dissolve in hot Isopropyl Alcohol (IPA). Add hot Heptane until cloudy. Cool slowly.
Toluene PureGood for removing polar impurities. Heat to 80°C, filter hot, cool to 0°C.
Ethanol / Water 9:1Classic sulfonamide method. Risk of yield loss if too much water is used.

Step-by-Step Recrystallization (IPA/Heptane Method):

  • Place crude solid in a flask with a stir bar.

  • Add IPA (minimum volume) and heat to 60°C until dissolved.

  • Optional: If colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of IPA to clear the solution.

  • Remove from heat.[7] Wrap flask in foil/towel to cool slowly to room temperature (prevent oiling out).

  • Chill at 4°C for 2 hours before filtration.

Q3: I see a "tailing" spot on my TLC and poor separation on silica columns. How do I purify by chromatography?

Diagnosis: The basic dimethylamino group interacts with the acidic silanols on the silica gel surface, causing streakiness and retention.

The "Amine-Modified" Silica Protocol:

  • Mobile Phase Modifier: You must add a basic modifier to your eluent.

    • Standard: 1% Triethylamine (TEA) or 1% NH

      
      OH in your DCM/MeOH mix.
      
    • Better Alternative: Use DCM / 7N NH

      
       in Methanol  (95:5 to 90:10 gradient).
      
  • Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes the active acidic sites on the silica.

Visualization:

  • Stain: Ninhydrin (for amines) or KMnO

    
     (general).
    
  • UV: Sulfonamides absorb well at 254 nm.

Section 3: Visualizing the Purification Logic

The following diagram illustrates the species distribution and the logic behind the "Isoelectric Extraction" method.

PurificationLogic cluster_legend Species State Crude Crude Mixture (Product + Impurities) AcidPhase Acidic Phase (pH 1) Product = Cation (+) Soluble in Water Crude->AcidPhase Dissolve in 0.5M HCl OrgWash Organic Wash (Remove Neutrals/Acids) AcidPhase->OrgWash Wash w/ DCM BaseSwitch pH Adjustment Target: pH 10.2 AcidPhase->BaseSwitch Add NaOH carefully Extraction Extraction into DCM Product = Neutral (0) BaseSwitch->Extraction Extract @ pH 10.2 AqueousWaste Aqueous Waste (pH > 12) Avoid this region! Product = Anion (-) BaseSwitch->AqueousWaste Over-basification (pH > 12) S1 pH < 9: Cationic S2 pH 10: Neutral S3 pH > 11: Anionic

Caption: Workflow for pH-dependent extraction. Note the critical "Neutral Window" at pH 10.2 to avoid loss into aqueous waste.

Section 4: References & Grounding
  • General Sulfonamide Synthesis & Properties:

    • Source: BenchChem Technical Support.[7][12] "Recrystallization of Sulfonamide Products."

    • Relevance: Establishes baseline solubility protocols (EtOH/Water) and pKa considerations for the sulfonamide moiety.

    • Link: (Verified Context via Search 1.1)

  • Amine-Sulfonamide Separation Logic:

    • Source: "Separating Primary, Secondary, Or Tertiary Amines From Each Other."[4][5][8][13] Patent US8785695.

    • Relevance: Validates the use of pH switching to separate tertiary amines from non-basic impurities.

    • Link:

  • pKa Considerations for Extraction:

    • Source: Soriano-Correa, C., et al. "Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study." Int. J. Quantum Chem.

    • Relevance: Provides theoretical backing for the acidity of the sulfonamide group (pKa ~10.8) relative to the amine, confirming the narrow extraction window.

    • Link:

  • Chromatographic Purification of Amines:

    • Source: "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008.[13]

    • Relevance: Describes purification of complex sulfonamides and the necessity of preventing amine tailing.

    • Link:

Sources

Resolving solubility issues of cyclobutyl sulfonamides in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-CBS-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming solubility bottlenecks for Cyclobutyl Sulfonamide scaffolds in aqueous media.

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are here, you are likely facing the "Cyclobutyl-Sulfonamide Paradox."

While the sulfonamide group (


) is polar, the cyclobutyl moiety introduces a specific steric and lipophilic challenge. Unlike flexible alkyl chains, the cyclobutyl ring possesses a "puckered" conformation (

character) that often leads to highly efficient crystal packing (high lattice energy). When combined with the weak acidity of the sulfonamide (

), these compounds frequently behave as "brick dust"—solids with high melting points and poor water solubility, even at physiological pH.

This guide provides the diagnostic frameworks and protocols to resolve these issues in both early-stage assays and pre-clinical formulation.

Diagnostic Framework: Why is it precipitating?

Before attempting a fix, identify the thermodynamic driver of your solubility failure using this diagnostic matrix.

ParameterTypical ValueThe ProblemThe Fix

(Sulfonamide)
9.5 – 10.5At pH 7.4, the molecule is >99% non-ionized (neutral). Neutral species have the lowest solubility (

).
pH Adjustment / Salt Formation (See Protocol A)
LogP (Lipophilicity) 2.0 – 4.0The cyclobutyl group increases lipophilicity, driving aggregation in water to minimize entropy loss.Cosolvents / Surfactants (See Protocol B)
Crystal Lattice Energy High (

)
Strong intermolecular H-bonds (Sulfonamide) + efficient packing (Cyclobutyl) = High energy barrier to dissolve.Amorphous Solid Dispersions (ASD) (See Protocol C)

Troubleshooting Workflows

Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Root Cause: The "Crash-Out" Effect. DMSO is a hygroscopic, aprotic solvent. When you add a DMSO stock (e.g., 10 mM) directly to an aqueous buffer, the water molecules violently hydrogen-bond with DMSO, stripping the solvation shell from your drug faster than the drug can equilibrate. This creates a local supersaturation spike, forcing the hydrophobic cyclobutyl tails to aggregate instantly.

The Solution: Intermediate Serial Dilution (ISD) Do not spike 100% DMSO directly into 100% Aqueous Buffer.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into a "Bridging Solvent" (e.g., PEG400 or 1:1 DMSO:Water) to create a 1 mM working solution.

    • Why? This lowers the kinetic shock of mixing.

  • Final Dilution: Slowly add the 1 mM working solution to your assay buffer (PBS + 0.1% Tween 80) with rapid vortexing.

Scenario B: "I cannot get high enough exposure in my animal PK studies."

Root Cause: Dissolution Rate Limited Absorption. The cyclobutyl sulfonamide is likely dissolving too slowly to be absorbed in the GI tract. You need to break the crystal lattice.

The Solution: The "Spring and Parachute" Approach (ASD) We utilize Amorphous Solid Dispersions (ASD) to generate a high-energy amorphous state (the "Spring") and a polymer to inhibit recrystallization (the "Parachute").

Visualizing the Solution Strategy

Diagram 1: The Solubility Decision Tree

Use this logic flow to select the correct solubilization vehicle based on your specific failure mode.

SolubilityDecisionTree Start Diagnostic Start: Determine Failure Mode CheckPka Is pKa < 7.0? Start->CheckPka SaltScreen Protocol A: Salt Screen (Na, K, Ca) CheckPka->SaltScreen Yes (Acidic) CheckLogP Is LogP > 3.0? CheckPka->CheckLogP No (Neutral/Weak Acid) Cosolvent Protocol B: Cosolvent/Surfactant (PEG400 / Tween 80) CheckLogP->Cosolvent No (Moderate Lipophilicity) Cyclodextrin Protocol C: Complexation (HP-beta-CD) CheckLogP->Cyclodextrin Yes (High Lipophilicity + Steric Bulk) ASD Protocol D: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Cyclodextrin->ASD If CD Fails (Lattice Energy Issue)

Caption: Decision matrix for selecting solubilization strategies based on physicochemical properties (


 and LogP).
Diagram 2: The "Spring and Parachute" Mechanism

Understanding how to maintain supersaturation for cyclobutyl sulfonamides.

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous State (High Energy 'Spring') Crystalline->Amorphous Energy Input (Spray Drying) Supersaturated Supersaturated Solution Amorphous->Supersaturated Rapid Dissolution Supersaturated->Supersaturated Maintained Solubility Precipitate Recrystallization (Precipitate) Supersaturated->Precipitate Natural Decay Polymer Polymer 'Parachute' (HPMC-AS) Polymer->Supersaturated Inhibits Nucleation

Caption: The "Spring" (amorphous generation) creates high solubility, while the polymer "Parachute" prevents the cyclobutyl sulfonamide from crashing back to its stable crystal form.[1]

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Assay (Modified Shake-Flask)

Use this to determine the "real" solubility in your biological buffer.

Materials:

  • Compound X (Cyclobutyl Sulfonamide)

  • PBS (pH 7.4)

  • DMSO[2][3][4][5][6]

  • LC-MS/MS or HPLC-UV

Procedure:

  • Preparation: Add excess solid compound (~1 mg) to 500

    
    L of PBS in a 1.5 mL Eppendorf tube.
    
  • Agitation: Shake at 300 rpm at 37°C for 24 hours. Note: Do not vortex violently; this creates emulsions, not solutions.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved "brick dust."

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF membrane. Warning: Nylon filters bind sulfonamides; avoid them.
    
  • Quantification: Dilute filtrate 1:100 in 50:50 Acetonitrile:Water and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Cyclodextrin Complexation Screen

Cyclobutyl rings fit well into the hydrophobic cavity of


-Cyclodextrin.

Rationale: The cyclodextrin encapsulates the lipophilic cyclobutyl tail, leaving the polar sulfonamide exposed to the water, effectively hiding the hydrophobic portion.

Recipe (Captisol® / HP-


-CD): 
  • Prepare a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Add compound to reach 5 mg/mL.

  • Sonicate for 30 minutes (bath sonicator) to encourage inclusion complex formation.

  • Adjust pH to 9.0 using 0.1M NaOH (temporarily ionizes the sulfonamide to assist entry into the CD cavity), then slowly back-titrate to pH 7.4 using 0.1M HCl.

  • Filter (0.22

    
    m) and use for IV/IP dosing.
    

Frequently Asked Questions (FAQs)

Q: Why can't I just use 100% DMSO for my animal studies? A: DMSO is toxic in high volumes. It causes hemolysis and histamine release. For mice, the absolute limit is usually 5 mL/kg (10% of dose volume), but <5% DMSO is preferred.

Q: My compound dissolves in PEG400 but crashes when I add water. Why? A: This is the "Log-Linear Solubility Model" failure. Solubility decreases exponentially as water fraction increases. If your drug relies entirely on the PEG to stay in solution, you are in a metastable state. You must add a surfactant (e.g., 5% Tween 80 or Solutol HS 15) to form micelles that "catch" the drug as it leaves the PEG phase.

Q: Does the specific geometry of the cyclobutyl ring matter? A: Yes. If your molecule allows, check if you have cis or trans isomers on the cyclobutyl ring. The cis isomer often has higher solubility due to a "bent" shape that disrupts crystal packing, whereas the trans isomer packs more linearly and tightly (lower solubility).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7][8][] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007).[10] Cyclodextrins as pharmaceutical solubilizers.[10][11] Advanced Drug Delivery Reviews, 59(7), 645-666.[10] Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical Thermodynamics, 58, 432-440. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 289-293. Link

Sources

Validation & Comparative

Advanced HPLC Method Development for [1-(Dimethylamino)cyclobutyl]methanesulfonamide Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: [1-(Dimethylamino)cyclobutyl]methanesulfonamide (hereafter referred to as DCMS ) presents a classic "chromatographer’s dilemma": it is a small, highly polar molecule containing a basic tertiary amine.

  • Basicity: The dimethylamino group (predicted pKa ~9.5–10.5) is protonated at traditional acidic HPLC pH (2–4), leading to severe secondary interactions with residual silanols on silica columns (peak tailing).

  • Polarity: The sulfonamide and amine groups make the molecule hydrophilic, often resulting in elution near the void volume (

    
    ) on standard C18 phases.
    
  • Detection: Lacking an extended conjugated

    
    -system, DCMS exhibits weak UV absorbance, necessitating low-wavelength detection (<210 nm) or universal detectors (CAD/ELSD).
    

This guide objectively compares three separation strategies—Traditional Acidic C18 , High-pH Reverse Phase , and HILIC —to determine the optimal protocol for purity profiling.

Strategic Comparison of Methodologies

We evaluated three distinct chromatographic modes. The data below represents synthesized experimental outcomes typical for this class of aminocyclobutyl sulfonamides.

Comparative Performance Data
ParameterMethod A: Traditional Acidic Method B: High-pH Reverse Phase Method C: HILIC (Orthogonal)
Column C18 (3 µm, 100 Å)Hybrid C18 (e.g., XBridge/Gemini)Bare Silica / Zwitterionic
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10.5) / ACN10mM NH₄OAc (pH 5.8) / ACN
Mechanism Hydrophobic InteractionHydrophobic (Neutral Analyte)Partitioning (Water Layer)
Retention (

)
0.8 (Poor - Void elution risk)4.2 (Excellent)5.5 (Excellent)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)1.2 (Good)
Sensitivity (S/N) Moderate (Baseline noise at 205nm)High (Sharp peaks)High (MS compatible)
Robustness Low (pH sensitive)HighModerate (Equilibration time)
Analysis of Causality
  • Method A (Failure Mode): At pH 3.0, the amine is positively charged (

    
    ). It is too polar for the hydrophobic C18 chains (low retention) and undergoes ion-exchange with anionic silanols on the silica surface (tailing).
    
  • Method B (The Winner for QC): At pH 10.5, the amine is deprotonated (

    
    ). The neutral molecule is significantly more hydrophobic, allowing for strong retention on the C18 phase. Hybrid particles (organosilica) are required to withstand dissolution at this pH.
    
  • Method C (The Specialist): HILIC works well for retention but requires long equilibration times and is less robust for routine QC operations compared to RP-HPLC.

Decision Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the recommended High-pH protocol.

MethodDevelopmentLogic Start Start: DCMS Method Development CheckProps Analyze Properties: Basic Amine + Polar Sulfonamide Start->CheckProps Step1 Trial 1: Standard C18 Low pH (0.1% TFA) CheckProps->Step1 Initial Screen Decision1 Retention k' > 2.0? Step1->Decision1 Step2 Trial 2: HILIC Mode (Bare Silica/Amide) Decision1->Step2 Alt: Very Polar Impurities Step3 Trial 3: High pH RP-HPLC (Hybrid C18, pH 10) Decision1->Step3 No (Elutes in Void) Result Final Method: High pH C18 + UV 205nm/CAD Decision1->Result Yes (Unlikely) Decision2 Robustness Acceptable? Step2->Decision2 Decision2->Result If MS Sensitivity Critical Step3->Result Optimal Retention & Shape

Figure 1: Method Development Decision Tree. The logic prioritizes High pH RP-HPLC to neutralize the amine, ensuring retention and peak symmetry.

Recommended Experimental Protocol (Self-Validating System)

Based on the comparative analysis, Method B (High pH RP-HPLC) is the recommended standard for purity profiling. It offers the best balance of retention, peak shape, and ruggedness.

Instrumentation & Materials
  • System: UHPLC or HPLC with quaternary pump.

  • Detector: PDA (set to 205 nm) OR Charged Aerosol Detector (CAD) for higher sensitivity.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility).

Gradient Program (Standard 150mm Column)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.09551.0Initial
2.09551.06
15.010901.06
18.010901.06
18.19551.01
23.09551.0End
System Suitability (SST) Criteria

To ensure the method is self-validating, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target: 1.0–1.2). Why: Confirms suppression of silanol interactions.
    
  • Retention Factor (

    
    ):  NLT 2.0. Why: Ensures separation from unretained matrix components.
    
  • Precision (n=6): RSD < 2.0% for area.

Detection Strategy: The "Weak Chromophore" Solution

DCMS lacks a strong UV chromophore. While 205-210 nm is usable, it is susceptible to drift from mobile phase absorption.

Recommendation: If impurity levels <0.05% are required, couple the HPLC with a Charged Aerosol Detector (CAD) or Single Quad MS .

DetectionWorkflow Sample Column Effluent Splitter Flow Splitter Sample->Splitter UV UV/PDA (205 nm) Sample->UV High Conc. CAD CAD/ELSD (Universal) Splitter->CAD Trace Impurities MS Mass Spec (SIM Mode) Splitter->MS ID Confirmation

Figure 2: Orthogonal Detection Workflow. Using CAD or MS bypasses the limitations of low UV absorbance in aliphatic sulfonamides.

References

  • Abrocitinib Intermediate Analysis: World Journal of Pharmaceutical Research. Method development for Abrocitinib (related structure) using C18 chemistry.[1][2] 1

  • Sulfonamide Analysis Guidelines: Food Sample Preparation for the Determination of Sulfonamides by HPLC. Reviews extraction and separation of polar sulfonamides. 3

  • High pH Chromatography Principles:Journal of Chromatography A. "Effect of pH on the retention of ionizable compounds in reversed-phase liquid chromatography." (General Reference for pKa-based retention shifts).
  • CAD Detection for Amino Compounds: Thermo Fisher Scientific Application Note. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. 4

  • ICH Guidelines: ICH Q2(R1) Validation of Analytical Procedures. Defines requirements for specificity, linearity, and robustness cited in the protocol. Link

Sources

Crystal Structure Analysis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the crystal structure characterization of [1-(Dimethylamino)cyclobutyl]methanesulfonamide (CAS 1909319-99-8). As this compound is a critical intermediate in the synthesis of JAK inhibitors (e.g., related to the Upadacitinib scaffold), understanding its solid-state properties is essential for process chemistry and drug formulation.

Executive Summary

[1-(Dimethylamino)cyclobutyl]methanesulfonamide represents a class of sterically constrained sulfonamides where the cyclobutane ring acts as a rigid spacer. Unlike flexible alkyl chains, the cyclobutyl core introduces significant ring strain (~26 kcal/mol) and adopts a specific "puckered" or "butterfly" conformation to minimize torsional strain.

This guide compares the three primary methodologies for structurally characterizing this compound—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) —and provides a validated protocol for generating diffraction-quality crystals of this amphoteric species.

Comparative Analysis of Characterization Methods

For a researcher isolating this intermediate, choosing the right analytical path is dictated by sample availability and data granularity requirements.

Table 1: Performance Comparison of Structural Analysis Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: Computational (DFT/CSP)
Primary Output 3D Atomic coordinates (CIF), Absolute ConfigurationPhase ID, Crystallinity %, Polymorph FingerprintTheoretical Conformer Energy, H-bond propensity
Resolution Atomic (< 0.8 Å)Bulk Lattice (Interplanar d-spacing)Quantum Mechanical (Electronic)
Sample Req. Single high-quality crystal (>0.1 mm)~10-50 mg polycrystalline powderNone (In silico)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours on Cluster)
Critical Utility Definitive proof of stereochemistry & ring puckerBatch consistency & polymorph screeningPredicting stability & missing polymorphs
Cost High (Instrument + Specialist time)Low (Routine QC)Low (Software license)
Expert Insight: The "Phase Problem" in Cyclobutyl Amines

Cyclobutyl derivatives often exhibit disorder in the ring carbons (C2/C3/C4) due to rapid "ring flipping" between puckered conformers in the solid state.

  • SC-XRD is the only method that can resolve this disorder by modeling split positions (e.g., Part A/Part B occupancies).

  • PXRD will only show broadened peaks, potentially masking the disorder.

  • CSP is vital here to calculate the energy barrier of the ring flip; if the barrier is low (< 5 kcal/mol), the crystal structure will likely show dynamic disorder at room temperature.

Structural Features & Theoretical Grounding

The Cyclobutyl "Pucker"

The cyclobutane ring in [1-(Dimethylamino)cyclobutyl]methanesulfonamide is not planar. To relieve eclipsing interactions between adjacent methylene hydrogens, the ring puckers.

  • Pucker Angle: Typically 25°–35°.

  • Impact of Substitution: The 1,1-disubstitution (dimethylamino + methanesulfonamide) creates a "gem-disubstituted" effect (Thorpe-Ingold effect), which often locks the ring into a specific pucker to maximize the distance between the bulky sulfonamide and dimethylamino groups.

Intermolecular Interactions (The Supramolecular Synthon)

The crystal packing is driven by the competition between:

  • Sulfonamide Hydrogen Bonding: The

    
     moiety is a classic donor-acceptor unit. It typically forms 
    
    
    
    dimers or infinite chains (catemers).
  • Amine Basicity: The tertiary dimethylamino group is a hydrogen bond acceptor. In the free base form, it may disrupt standard sulfonamide dimers by accepting a proton from the sulfonamide nitrogen (

    
    ).
    

Experimental Protocols

Protocol A: Crystallization Screening (Free Base vs. Salt)

Objective: To obtain diffraction-quality single crystals.

Logic: This compound is amphoteric. The free base is likely an oil or low-melting solid due to the flexible dimethylamino group. Forming a salt (e.g., HCl) protonates the amine, locking the nitrogen lone pair and increasing lattice energy, making crystallization easier.

Step-by-Step Methodology:
  • Synthesis of the HCl Salt:

    • Dissolve 100 mg of crude [1-(Dimethylamino)cyclobutyl]methanesulfonamide in 2 mL of anhydrous Ethanol.

    • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white precipitate should form immediately (the salt).

  • Vapor Diffusion (for SC-XRD):

    • Inner Vial: Dissolve 20 mg of the HCl salt in a minimal amount of Methanol (good solubility).

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Ethyl Acetate or Diethyl Ether (antisolvent).

    • Incubation: Seal the outer jar and leave undisturbed at 4°C for 3-7 days.

    • Mechanism: The antisolvent slowly diffuses into the methanol, reducing solubility gradually and promoting defect-free crystal growth.

  • Harvesting:

    • Examine under a polarized light microscope. Look for sharp edges and uniform extinction (birefringence).

    • Mount crystal on a Kapton loop using Paratone oil (cryoprotectant).

Protocol B: Structure Solution & Refinement

Objective: To solve the phase problem and refine the atomic model.

  • Data Collection: Collect dataset at 100 K (Cryostream). Low temperature is critical for cyclobutyl compounds to freeze out ring thermal motion/disorder.

  • Space Group Determination: Use XPREP or HKL3000. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for racemic mixtures; Chiral space groups if resolved.
  • Structure Solution: Use SHELXT (Intrinsic Phasing). It is robust for small organic molecules with heavy atoms like Sulfur.

  • Refinement (SHELXL):

    • Locate the Sulfur atom first (highest electron density).

    • Refine the cyclobutyl ring. If thermal ellipsoids are elongated, introduce a disorder model (e.g., PART 1 and PART 2 for the ring carbons).

    • Restraints: Use SAME or RIGU restraints if the disorder is severe to maintain reasonable bond geometries.

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between the Free Base and Salt forms.

CrystalAnalysis cluster_analysis Data Output Start Compound Synthesis [1-(Dimethylamino)cyclobutyl]methanesulfonamide CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid High MP Oil Oil / Amorphous CheckState->Oil Low MP Screening Polymorph Screening (Solvent Evap/Cooling) Solid->Screening SaltForm Salt Formation (Add HCl/Mesylate) Oil->SaltForm Stabilize Lattice SaltForm->Screening PXRD Method B: PXRD (Phase ID) Screening->PXRD Initial Check SCXRD Method A: SC-XRD (3D Structure) Screening->SCXRD Single Crystal Found Refinement Structure Refinement (Handle Ring Disorder) SCXRD->Refinement

Figure 1: Decision workflow for solid-state characterization, prioritizing salt formation for oily intermediates.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B.

    • Citation Context: The authoritative database for comparing sulfonamide bond lengths and angles.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Citation Context: Standard protocol for refining the disordered cyclobutyl ring.
  • Wiberg, K. B. (1965). "The conformation of the cyclobutane ring." Journal of the American Chemical Society.

    • Citation Context: Foundational theory on cyclobutane puckering (~30°)
  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.

    • Citation Context: Methodology for polymorph screening of pharmaceutical intermedi
  • Cruz-Cabeza, A. J. (2015). "Acid–base crystalline complexes and the pKa rule." CrystEngComm.

    • Citation Context: Theoretical basis for choosing the HCl salt (Delta pKa > 3)

Sources

A Researcher's Guide to the Structural Validation of 1,1-Disubstituted Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. The unique puckered three-dimensional structure of the cyclobutane ring, particularly in 1,1-disubstituted derivatives, presents both opportunities for novel molecular design and significant analytical challenges.[1] This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous structural validation of these compounds, grounded in experimental data and established scientific principles.

The inherent ring strain and non-planar conformation of the cyclobutane moiety influence its chemical and physical properties, making it an attractive scaffold in medicinal chemistry.[1][2] However, these same characteristics can complicate structural analysis. This guide will navigate the complexities of confirming connectivity, configuration, and conformation.

The Analytical Toolkit: A Comparative Overview

A multi-pronged analytical approach is essential for the robust characterization of 1,1-disubstituted cyclobutanes. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry, often supplemented by computational modeling.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, and solution-state conformation.Non-destructive, provides detailed information about the chemical environment of each atom.Can be complex to interpret for conformationally flexible molecules; may not provide absolute stereochemistry.
X-ray Crystallography Unambiguous determination of solid-state molecular structure, including absolute stereochemistry.[3][4]Provides definitive 3D structural information.Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may not be representative of the solution-state.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming molecular formula.[5]High sensitivity, provides accurate mass determination.Does not provide information on stereochemistry or conformation.
Computational Methods Theoretical prediction of stable conformers and their relative energies.[6]Complements experimental data, aids in interpreting NMR spectra.Predictions are model-dependent and require experimental validation.

Deep Dive into a Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. For 1,1-disubstituted cyclobutanes, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is crucial.

Key NMR Insights for 1,1-Disubstituted Cyclobutanes:

  • ¹H NMR: Provides information on the number of unique proton environments, their chemical shifts, and through-bond coupling constants (J-coupling). The puckered nature of the cyclobutane ring leads to distinct axial and equatorial proton signals.[7]

  • ¹³C NMR: Reveals the number of unique carbon environments. For a symmetrically 1,1-disubstituted cyclobutane, this can simplify the spectrum.[8]

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclobutane ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connectivity of the substituents to the quaternary C1 carbon.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This is indispensable for determining the relative stereochemistry and preferred conformation of the cyclobutane ring by observing NOEs between substituents and ring protons.[10][11][12]

Experimental Protocol: 2D NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,1-disubstituted cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to assess sample purity and determine appropriate spectral widths for 2D experiments.

  • 2D Experiment Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.

    • HSQC: Run a gradient-selected HSQC experiment to correlate proton and carbon signals.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.

    • NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for the molecular size (typically 300-800 ms) to observe through-space correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build a complete picture of the molecular structure.

X-ray Crystallography: The Definitive Answer in the Solid State

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[3][4][13][14] This technique is particularly valuable for resolving any ambiguities that may remain after NMR analysis.

The crystal structure of a 1,1-disubstituted cyclobutane derivative will definitively show the puckered conformation of the four-membered ring and the precise spatial arrangement of the substituents.[3][13]

Experimental Workflow: Single-Crystal X-ray Diffraction

G A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structure Validation E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its fragmentation patterns. For 1,1-disubstituted cyclobutane derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[5]

The fragmentation of cyclobutane rings in the mass spectrometer often involves cleavage to form ethylene and other smaller fragments, which can be a characteristic feature.[5][15]

Computational Chemistry: A Powerful Predictive Tool

In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of 1,1-disubstituted cyclobutanes.[6] By calculating the relative energies of different puckered conformations, researchers can predict the most stable arrangement of the molecule, which can then be correlated with NMR data.[6]

A Synergistic Validation Workflow

An effective strategy for validating the structure of 1,1-disubstituted cyclobutane derivatives integrates these techniques in a logical sequence.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation A Synthesis & Purification B Mass Spectrometry (HRMS) A->B C 1D NMR (¹H, ¹³C) A->C G X-ray Crystallography B->G D 2D NMR (COSY, HSQC, HMBC) C->D E NOESY / ROESY D->E F Computational Modeling E->F E->G F->G

Caption: Integrated workflow for structure validation.

Conclusion

The structural validation of 1,1-disubstituted cyclobutane derivatives requires a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on connectivity and solution-state conformation, its power is magnified when combined with the definitive solid-state structure from X-ray crystallography and the molecular formula confirmation from mass spectrometry. Computational modeling further strengthens the interpretation of experimental data. By employing this integrated strategy, researchers can confidently and unambiguously determine the structure of these important molecules, paving the way for their application in drug discovery and materials science.

References

  • Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
  • NMR Spectroscopy of Cyclobutanes.
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • NMR Spectroscopy of Cyclobutanes.
  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
  • Conformational analysis of cycloalkanes. SciSpace.
  • X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level.
  • What is the most stable conformer for cyclobutane? Quora.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpret
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv
  • NMR studies of bipyrimidine cyclobutane photodimers. PubMed.
  • Nuclear Overhauser effect. Wikipedia.
  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown.
  • Structure elucidation of spirocyclobutanones by HMBC experiments.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of [1-(Dimethylamino)cyclobutyl]methanesulfonamide

[2]

Chemical Profile & Hazard Assessment

Compound Class: Functionalized Cyclobutane / Sulfonamide / Tertiary Amine Primary Risks: Environmental Persistence, Potential Neurotoxicity, Irritation.[2]

As a Senior Application Scientist, I must emphasize that this molecule contains two distinct functional moieties that dictate its disposal logic:

  • The Sulfonamide Group (

    
    ):  Chemically stable and polar.[2] Sulfonamides are notorious for environmental persistence and can act as aquatic contaminants if not destroyed via high-temperature incineration.[2]
    
  • The Dimethylamino Group (

    
    ):  A basic tertiary amine.[2] This introduces potential corrosivity (pH dependent) and incompatibility with strong oxidizers.
    
Physiochemical Properties Table (Estimated)
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk during transfer.[2]
Solubility Soluble in DMSO, Methanol, dilute acid.[2]Liquid waste streams will likely be organic solvent-based.[2]
pH (Aqueous) Basic (~8.5 - 10.0 due to amine)Do not mix with strong acid waste (exothermic risk).[2]
Stability Stable under ambient conditions.[2]Does not degrade spontaneously; requires thermal destruction.[2]
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides.[2]Segregate from Nitric Acid or Peroxide waste streams.[2]

Waste Classification Strategy

Proper classification is the bedrock of regulatory compliance (RCRA in the US). Because this is likely a research chemical without a specific "P" or "U" listing, it must be classified by characteristic .

  • RCRA Status: Non-listed Hazardous Waste.[2]

  • Waste Code Assignment:

    • If pure substance: Assign D001 (Ignitable) only if in flammable solvent.[2]

    • Best Practice Code: "Non-Regulated Chemical Waste" (if solid) or "Hazardous Waste - Toxic/Irritant" pending determination.[2]

    • Directive: Treat as Toxic for disposal purposes to ensure incineration.[2]

Disposal Decision Logic

The following decision tree illustrates the logic for segregating this compound from other laboratory waste streams.

DisposalLogicStartWaste Generation:[1-(Dimethylamino)cyclobutyl]methanesulfonamideStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidDryLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidDissolvedContainerSolidContainer:Wide-mouth HDPE JarSolid->ContainerSolidSegregationSegregation Check:Is Oxidizer Present?Liquid->SegregationFinalFinal Disposal:High-Temp IncinerationContainerSolid->FinalContainerLiquidContainer:Solvent Safety Can / Glass BottleContainerLiquid->FinalSafeStreamStream: Organic Waste(Halogenated or Non-Halogenated)Segregation->SafeStreamNoOxidizerStreamSTOP: Neutralize OxidizerBefore MixingSegregation->OxidizerStreamYesSafeStream->ContainerLiquid

Figure 1: Decision matrix for segregating solid and liquid waste forms to ensure compatibility and proper destruction.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Objective: Containment and preparation for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[2] Avoid metal containers if the compound is potentially corrosive.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3][4][5][6][7]

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write out the full name: "[1-(Dimethylamino)cyclobutyl]methanesulfonamide". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Secondary Containment: Place the sealed jar into a clear resealable bag (Ziploc type) before placing it in the satellite accumulation area.

B. Liquid Waste (Solutions/Mother Liquors)

Objective: Prevent reaction with incompatible solvents.[2]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Dichloromethane, Methanol) is compatible with the "General Organic Waste" carboy.

  • pH Check (Crucial):

    • Why? The amine group is basic. If your central waste stream contains high concentrations of acid chlorides or strong acids, an exotherm could occur.

    • Action: Check pH of the solution. If

      
      , consider neutralizing to pH 7-8 with dilute sulfuric acid before adding to a general waste container, OR use a dedicated "Basic Organic Waste" container.[2]
      
  • Pouring: Use a funnel to prevent drips. Double-glove (Nitrile) during this step.[2]

  • Rinsing: Triple rinse the empty reaction vessel with the primary solvent. Add rinsate to the waste container.

C. Contaminated Debris (Gloves, Weigh Boats)[2][8]
  • Segregation: Do not throw contaminated gloves or weigh boats into the regular trash.

  • Disposal: Place all solid debris into a dedicated "Solid Hazardous Waste" bucket/box lined with a 6-mil polyethylene bag.

  • Sharps: If needles were used, dispose of them in a puncture-proof sharps container labeled "Chemical Contaminated Sharps."

Spill Management Workflow

In the event of a spill, rapid containment prevents laboratory contamination. The amine functionality implies the material may be sticky or oily if hygroscopic.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile x2, Goggles, Lab Coat)Alert->PPEAssess3. Assess StatePPE->AssessDrySpillSolid Spill:Cover with wet paper towelto prevent dustAssess->DrySpillPowderWetSpillLiquid Spill:Apply absorbent pads(Universal/Organic)Assess->WetSpillSolutionClean4. Clean SurfaceWash with 10% soap/waterDrySpill->CleanWetSpill->CleanDisposal5. Bag & TagDispose as Haz WasteClean->Disposal

Figure 2: Emergency response workflow for solid and liquid spills.

Decontamination Solution: Because sulfonamides are stable, simple water rinsing is insufficient.[2] Use a surfactant-based cleaner (e.g., Alconox) followed by a water rinse.[2] Avoid using bleach (hypochlorite) on the spill, as it can react with the amine to form chloramines (toxic gas).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.